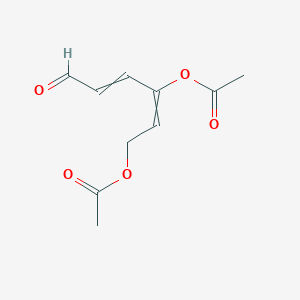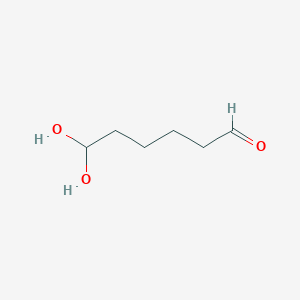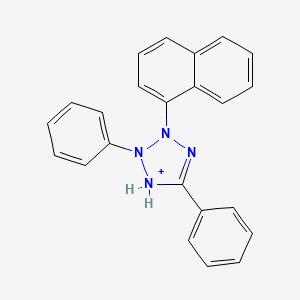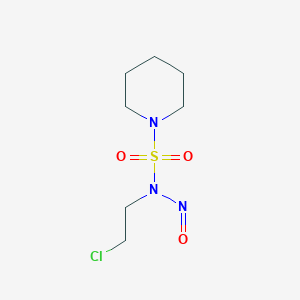
6-Oxohexa-2,4-diene-1,3-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxohexa-2,4-diene-1,3-diyl diacetate: is an organic compound characterized by its unique structure, which includes a conjugated diene system and two acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxohexa-2,4-diene-1,3-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexadienone and acetic anhydride.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the acetylation process. Common catalysts include sulfuric acid or sodium acetate.
Procedure: The hexadienone is reacted with acetic anhydride in the presence of the catalyst. The reaction mixture is then heated to promote the formation of the diacetate compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 6-Oxohexa-2,4-diene-1,3-diyl diacetate can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The acetate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or ammonia can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Oxohexa-2,4-diene-1,3-diyl diacetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
The compound’s ability to undergo various chemical transformations makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways. It can serve as a model substrate for investigating enzyme specificity and activity.
Medicine
Research into the potential medicinal applications of this compound includes its use as a precursor for the synthesis of pharmacologically active compounds. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Industry
In industrial applications, the compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
Mecanismo De Acción
The mechanism by which 6-Oxohexa-2,4-diene-1,3-diyl diacetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system can participate in electron transfer reactions, influencing the activity of these targets. Pathways involved may include oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
6-Oxohexa-2,4-dienoic acid: Similar structure but lacks the acetate groups.
2,6-Dimethyl-2,6-octadiene-1,8-diol diacetate: Contains a similar diene system but with different substituents.
6-Oxohexa-2,4-diene-1,3-diyl diacetate: A closely related compound with slight structural variations.
Uniqueness
This compound is unique due to its specific combination of a conjugated diene system and two acetate groups. This structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
139904-94-2 |
|---|---|
Fórmula molecular |
C10H12O5 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
(3-acetyloxy-6-oxohexa-2,4-dienyl) acetate |
InChI |
InChI=1S/C10H12O5/c1-8(12)14-7-5-10(4-3-6-11)15-9(2)13/h3-6H,7H2,1-2H3 |
Clave InChI |
MRJFUODYOBDSRX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC=C(C=CC=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)

![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)

![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)


![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)


